molecular formula C18H16FN3O3S2 B2620591 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 392303-62-7

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2620591
CAS RN: 392303-62-7
M. Wt: 405.46
InChI Key: FXPZOSAAHARIBK-UHFFFAOYSA-N
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Description

The compound “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide” is a complex organic molecule that contains several functional groups. These include a fluorobenzyl group, a thiadiazol group, and a dimethoxybenzamide group . The presence of these groups suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl, thiadiazol, and dimethoxybenzamide groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions, while the thiadiazol group might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group might increase the compound’s lipophilicity, while the thiadiazol group might contribute to its acidity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict exactly how this compound might interact with biological systems .

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-24-13-6-7-14(15(9-13)25-2)16(23)20-17-21-22-18(27-17)26-10-11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPZOSAAHARIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

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